

head-to-head comparison of cGAS inhibitors in [specific assay]

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Compound of Interest

Compound Name: cGAS-IN-3

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A Head-to-Head Comparison of cGAS Inhibitors for Researchers

The cyclic GMP-AMP synthase (cGAS)-STING (stimulator of interferon genes) signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, a danger signal associated with infection and cellular damage.[1] Upon activation, cGAS synthesizes the second messenger 2'3'-cyclic GMP-AMP (cGAMP), which in turn activates STING, leading to the production of type I interferons and other pro-inflammatory cytokines.[2] While essential for host defense and anti-tumor immunity, aberrant activation of this pathway by self-DNA can drive autoimmune and inflammatory diseases.[3] Consequently, the development of small molecule inhibitors of cGAS has become a promising therapeutic strategy.[4]

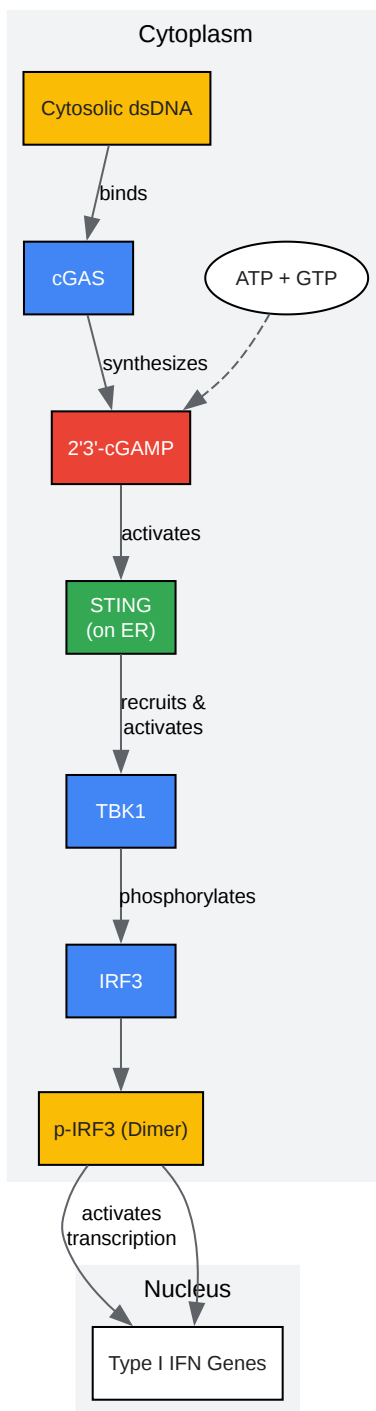
This guide provides an objective comparison of various cGAS inhibitors, supported by experimental data from a range of assays. It is intended for researchers, scientists, and drug development professionals seeking to select and utilize these tools in their studies.

The cGAS-STING Signaling Pathway

The cGAS-STING pathway is initiated by the recognition of double-stranded DNA (dsDNA) in the cytoplasm by cGAS.[2] This binding event triggers a conformational change in cGAS, activating its enzymatic function.[5] Using ATP and GTP as substrates, cGAS produces 2'3'-cGAMP.[2] This cyclic dinucleotide then binds to the STING protein, which is anchored in the

membrane of the endoplasmic reticulum (ER).[6] cGAMP binding induces a conformational change and oligomerization of STING, leading to its translocation from the ER to the Golgi apparatus.[6] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which then phosphorylates the transcription factor interferon regulatory factor 3 (IRF3).[5] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of genes encoding type I interferons and other inflammatory cytokines.[1]

cGAS-STING Signaling Pathway



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Caption: The cGAS-STING signaling cascade.

Performance of cGAS Inhibitors: A Head-to-Head Comparison

The potency of cGAS inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce cGAS activity by 50%. This value is highly dependent on the specific assay used for its determination. The following table summarizes the reported IC₅₀ values for a selection of cGAS inhibitors across various biochemical and cellular assays. A significant discrepancy is often observed between biochemical and cellular IC₅₀ values, which can be attributed to factors such as cell membrane permeability and intracellular metabolism of the compound.^[7]

Inhibitor	Target Species	Assay Type	IC50	Reference(s)
RU.521	Mouse	Biochemical	0.11 μ M	[7][8]
Mouse	Cellular (Mouse Macrophages)	0.70 μ M	[7]	[4][7][8]
Human	Biochemical	2.94 μ M	[7][8]	
G150	Human	Biochemical (RF-MS)	10.2 nM	
Human	Biochemical (ATP Glo)	25.61 nM	[9]	[7]
Mouse	Biochemical	Inactive	[4][7][8]	
G140	Human	Biochemical (RF-MS)	14.0 nM	
Mouse	Biochemical (RF-MS)	442 nM	[7]	[10]
Compound 25	Human	Cellular	1.38 μ M	
Mouse	Cellular	11.4 μ M	[10]	
PF-06928215	Human	Biochemical	4.9 μ M	[4][8][11]
Human	Cellular	Inactive	[12]	
cpd 6	Human	Biochemical (Luminescence)	0.66 μ M	
G108	Human	Biochemical (RF-MS)	27.5 nM	[4][8]
Mouse	Biochemical	Inactive	[4][8]	
KHM	Human	Biochemical	2.0 μ M	
ER9	Human	Biochemical	13.1 μ M	[8]

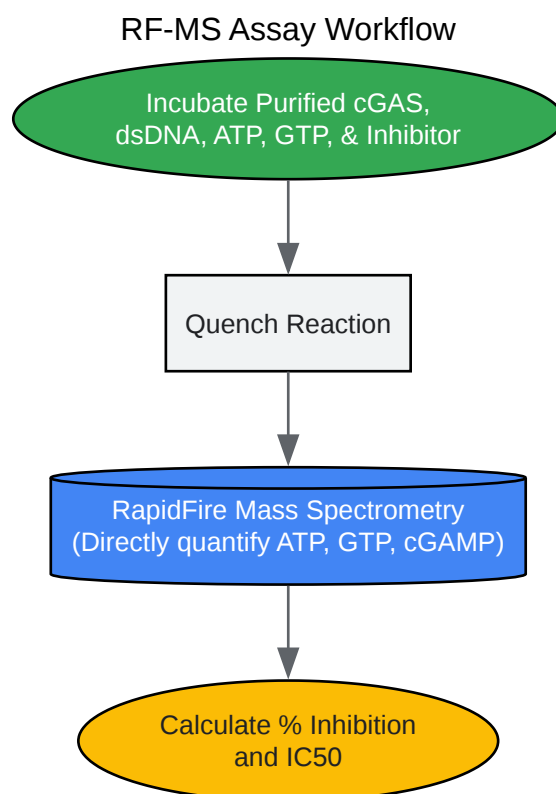
Experimental Methodologies

A variety of assays are employed to identify and characterize cGAS inhibitors. These can be broadly categorized into biochemical assays, which use purified components, and cell-based assays, which measure activity in a more physiologically relevant context.

Biochemical Assays

These assays directly measure the enzymatic activity of purified cGAS. High-throughput screening (HTS) campaigns often utilize these methods to screen large compound libraries.[14]

1. RapidFire Mass Spectrometry (RF-MS) Assay: This is a high-throughput method that directly measures the consumption of substrates (ATP and GTP) and the production of cGAMP.[15] It is considered a gold standard for its direct and label-free detection.



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Caption: Workflow for a RF-MS based cGAS assay.

Protocol: RF-MS cGAS Inhibition Assay[7]

- Prepare a reaction mixture containing purified human or mouse cGAS enzyme, a dsDNA activator (e.g., 100 bp for human cGAS, 45 bp for mouse cGAS), ATP, and GTP in an appropriate reaction buffer.[14]
- Add the test inhibitor at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.
- Initiate the enzymatic reaction and incubate at a controlled temperature (e.g., room temperature) for a specified time (e.g., 120 minutes).[15]
- Stop the reaction by adding a quenching solution (e.g., EDTA).
- Analyze the samples using an Agilent RapidFire Mass Spectrometry system to quantify the amounts of remaining ATP and GTP, and the amount of cGAMP produced.[7]
- Calculate the percentage of cGAS inhibition for each inhibitor concentration relative to the vehicle control.
- Determine the IC₅₀ value by fitting the concentration-response data to a suitable pharmacological model.

2. Luminescence-Based ATP Depletion Assay: This assay indirectly measures cGAS activity by quantifying the amount of ATP remaining after the enzymatic reaction. The amount of light produced is inversely proportional to cGAS activity. It is a common format for HTS.[9][13]

Protocol: Luminescence-Based cGAS Inhibition Assay[13]

- Dispense test compounds and controls into a multi-well plate.
- Add a solution containing purified cGAS enzyme and a dsDNA activator.
- Initiate the reaction by adding a mixture of ATP and GTP.
- Incubate the plate at room temperature for a set period.

- Add a commercially available ATP detection reagent (e.g., Kinase-Glo®). This reagent lyses the components and contains luciferase and luciferin, which react with the remaining ATP to produce light.
- Measure the luminescence signal using a plate reader.
- Calculate the percentage of inhibition based on the difference in signal between the test compound wells and control wells.

3. 2'3'-cGAMP ELISA: This is a competitive enzyme-linked immunosorbent assay (ELISA) that specifically quantifies the amount of 2'3'-cGAMP produced by cGAS.[\[16\]](#)[\[17\]](#)

Protocol: cGAMP ELISA[\[17\]](#)

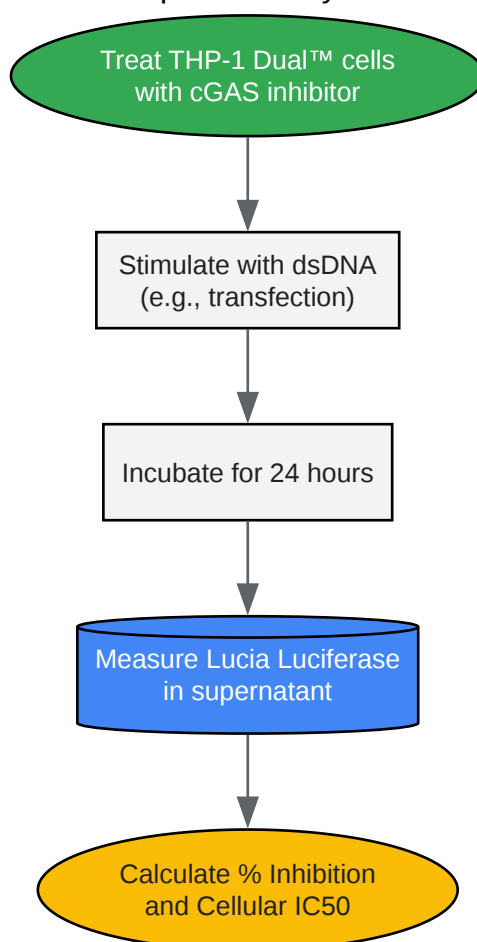
- Conduct the cGAS enzymatic reaction as described in the RF-MS protocol (Steps 1-3).
- After incubation, dilute the reaction samples.
- Add the diluted samples, along with a 2'3'-cGAMP-HRP tracer and a specific 2'3'-cGAMP antiserum, to a microplate pre-coated with an antibody.
- Incubate the plate to allow for competitive binding between the cGAMP in the sample and the cGAMP-HRP tracer for the primary antibody.
- Wash the plate to remove unbound reagents.
- Add a substrate for the HRP enzyme (e.g., TMB) and incubate to develop a colorimetric signal. The intensity of the color is inversely proportional to the amount of cGAMP in the sample.
- Stop the reaction and measure the absorbance at 450 nm using a plate reader.[\[18\]](#)
- Calculate the concentration of cGAMP produced and determine the IC₅₀ of the inhibitor.

Cell-Based Assays

These assays measure the downstream consequences of cGAS activation in a cellular context, providing more physiologically relevant data on inhibitor efficacy.

1. THP-1 Dual™ Reporter Cell Assay: THP-1 cells are a human monocytic cell line that endogenously expresses the cGAS-STING pathway. Engineered THP-1 Dual™ cells contain reporter genes (e.g., secreted embryonic alkaline phosphatase - SEAP, and Lucia luciferase) under the control of NF-κB and IRF3-inducible promoters, respectively.[14] Inhibition of cGAS activity is measured by a decrease in reporter gene expression following stimulation with dsDNA.

THP-1 Reporter Assay Workflow



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Caption: Workflow for a THP-1 cell-based reporter assay.

Protocol: THP-1 Dual™ Reporter Assay[14]

- Plate THP-1 Dual™ cells in a 96-well plate.
- Pre-treat the cells with various concentrations of the cGAS inhibitor for 1-2 hours.
- Stimulate the cells by transfecting them with a dsDNA agonist (e.g., herring testes DNA).
- Incubate the cells for 24 hours to allow for reporter gene expression.
- Collect the cell culture supernatant.
- Measure the activity of the secreted Lucia luciferase using a commercially available detection reagent and a luminometer.
- Determine the cellular IC50 value by plotting the inhibitor concentration against the percentage of inhibition of the luciferase signal.

Target Engagement Assays

These assays confirm that a compound directly binds to its intended target within the complex environment of a cell.

Cellular Thermal Shift Assay (CETSA): CETSA is a powerful method to verify target engagement in intact cells.^[19] The principle is that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.^[20] This change in thermal stability is then quantified.

Protocol: Cellular Thermal Shift Assay (CETSA)^[19]^[21]

- Treat intact cells with the cGAS inhibitor or a vehicle control.
- Heat the cell suspensions across a range of temperatures.
- Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
- Quantify the amount of soluble cGAS remaining in the supernatant at each temperature using a protein detection method, typically Western blotting or mass spectrometry.

- A positive shift in the melting temperature (T_m) of cGAS in the inhibitor-treated samples compared to the vehicle control indicates direct target engagement.

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